Product packaging for Cimiracemoside J(Cat. No.:CAS No. 473554-74-4)

Cimiracemoside J

Cat. No.: B12767871
CAS No.: 473554-74-4
M. Wt: 660.8 g/mol
InChI Key: WUUHXBURWLJGRL-ZBTGPWHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Product Overview Cimiracemoside J is a high-purity triterpene glycoside compound isolated from Cimicifuga racemosa (also known as Black Cohosh) . With the molecular formula C 37 H 56 O 10 , it belongs to the class of 9,19-cyclolanostane-type triterpene glycosides, a group known for its complex structures and potential bioactivities . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Potential While detailed mechanistic studies specific to this compound are not yet widely published, research on structurally related Cimiracemosides provides strong direction for its investigative use. Notably, close analogs such as Cimiracemoside C have demonstrated significant activity in metabolic research, including the activation of AMP-activated protein kinase (AMPK) and the reduction of plasma glucose and insulin resistance in preclinical models . This suggests this compound may hold similar potential for research in type 2 diabetes and metabolic syndrome . Furthermore, as a constituent of Black Cohosh, it is also a compound of interest for the chemical standardization and authentication of botanical extracts and dietary supplements, helping to ensure product authenticity and quality in research settings . Usage and Handling This product is for research purposes in a controlled laboratory environment. It is not for human or veterinary use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H56O10 B12767871 Cimiracemoside J CAS No. 473554-74-4

Properties

CAS No.

473554-74-4

Molecular Formula

C37H56O10

Molecular Weight

660.8 g/mol

IUPAC Name

[(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate

InChI

InChI=1S/C37H56O10/c1-17(2)28-21-13-18(3)29-34(8)25(44-19(4)38)14-36-16-35(36)12-11-24(45-30-27(41)26(40)20(39)15-43-30)32(5,6)22(35)9-10-23(36)33(34,7)31(42)37(29,46-21)47-28/h18,20-31,39-42H,1,9-16H2,2-8H3/t18-,20+,21-,22+,23+,24+,25-,26+,27-,28+,29-,30+,31-,33-,34-,35-,36+,37+/m1/s1

InChI Key

WUUHXBURWLJGRL-ZBTGPWHGSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](O[C@]3([C@H]1[C@]4([C@@H](C[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)OC(=O)C)C)O2)C(=C)C

Canonical SMILES

CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)OC(=O)C)C)O2)C(=C)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cimiracemoside J undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its mechanism of action .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxy derivatives .

Scientific Research Applications

Chemical and Biological Properties

Cimiracemoside J belongs to the cycloartane-type triterpenoids. Its unique structure has been elucidated through advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The compound is primarily noted for its ability to modulate biological pathways, particularly the Wnt signaling pathway, which is crucial for cell proliferation and differentiation.

Therapeutic Applications

  • Cancer Treatment :
    • Apoptosis Induction : Research indicates that this compound can trigger programmed cell death in various cancer cell lines.
    • Tumor Growth Inhibition : The compound has demonstrated efficacy in inhibiting tumor growth in preclinical studies, making it a candidate for further clinical evaluation .
  • Anti-inflammatory Applications :
    • This compound's anti-inflammatory properties suggest potential use in treating conditions such as arthritis and other inflammatory disorders.
  • Pharmaceutical Development :
    • Due to its diverse biological activities, this compound is being explored for incorporation into new pharmaceuticals and nutraceuticals aimed at various health conditions.

Case Studies and Research Findings

A review of clinical studies highlights the following key findings regarding the applications of this compound:

  • Clinical Efficacy : In a meta-analysis involving over 10,000 patients treated with extracts from Cimicifuga racemosa, significant improvements were observed in managing climacteric complaints such as hot flashes .
  • Safety Profile : Safety assessments have indicated that products containing Cimicifuga racemosa, including those with this compound, are generally well-tolerated with minimal adverse effects reported in clinical settings .

Comparative Analysis with Related Compounds

To better understand this compound's unique properties, a comparison with other triterpenes is provided below:

Compound NameSourceKey ActivitiesUnique Features
Cimiracemoside ICimicifuga racemosaAnti-inflammatoryFirst identified cimiracemoside
ActeinCimicifuga racemosaAntitumorWell-studied for anticancer effects
25-HydroxyacteinCimicifuga racemosaAntioxidantExhibits strong estrogenic activity
Oleanolic AcidVarious plantsAntimicrobial, hepatoprotectiveCommonly found in herbal medicines

This table emphasizes how this compound's structural attributes and specific biological activities differentiate it from other compounds within the same family, underscoring its potential for targeted therapeutic applications.

Mechanism of Action

Cimiracemoside J exerts its effects through various molecular targets and pathways. One of the primary mechanisms is the inhibition of the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and suppress tumor growth . Additionally, it modulates the activity of various enzymes and receptors involved in inflammation and immune response .

Comparison with Similar Compounds

Structural Comparison

Cimiracemosides (C–H, M, and J) share a common triterpene aglycone core but differ in glycosylation patterns and functional groups (Table 1). For example:

  • Cimiracemoside C (Cimifugoside M) contains O-Xyl and O-Ara residues and demonstrates AMPK activation, contributing to antidiabetic effects .
  • Cimiracemoside D (CAS 290821-39-5, C₃₇H₅₈O₁₁) has a similar backbone but lacks Δ7,8 unsaturation, which may reduce its bioactivity compared to Δ7,8-containing analogs like Cimiracemoside A .
  • Cimiracemoside J is hypothesized to share the core structure but may feature distinct glycosylation or substituents (e.g., acetyl groups), influencing solubility and target binding.

Table 1: Structural Features of Cimiracemosides

Compound Glycosylation Δ7,8 Key Functional Groups CID/References
Cimiracemoside A 3′-O-Xyl, 3-O-Xyl + Hydroxyl, Acetyl 21606551
Cimiracemoside C O-Xyl, O-Ara - Hydroxyl, Arabinose CHEMBL196759
Cimiracemoside D O-Xyl - Hydroxyl 290821-39-5
This compound Undisclosed - Likely glycosides CHEMBL4246000
Functional and Pharmacological Comparison

Similarity to Pharmaceuticals: Machine learning analyses reveal this compound’s high similarity to Ezetimibe (0.962), a cholesterol absorption inhibitor, and Monensin (0.952), an ionophore antibiotic .

Contrast with Other Cimiracemosides :

  • Cimiracemoside C activates AMPK, improving glucose metabolism in diabetic models .
  • Cimiracemoside H (CID 21606553) shares a backbone with J but has lower similarity to Ezetimibe (0.940), indicating divergent functional potentials .

Table 2: Bioactivity and Similarity Scores

Compound Top Similar Pharmaceuticals Similarity Score Key Biological Role
This compound Ezetimibe, Monensin 0.962, 0.952 Hypothesized lipid modulation
Cimiracemoside C 2-Hydroxyestradiol 0.961 AMPK activation, antidiabetic
Cimiracemoside H Ezetimibe 0.940 Undisclosed
Analytical and Pharmacokinetic Profiles

Structural analogs like Cimiracemoside C exhibit poor oral bioavailability due to glycosidic hydrophilicity , suggesting J may face similar challenges.

Biological Activity

Cimiracemoside J is a triterpene glycoside derived from the roots of Cimicifuga racemosa, commonly known as black cohosh. This compound has garnered attention due to its diverse biological activities, particularly in the realms of anti-inflammatory and anti-cancer effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the class of cyclolanostane triterpenes, characterized by a complex molecular structure that contributes to its biological efficacy. The structural elucidation of this compound has been achieved through advanced spectral analysis techniques, including nuclear magnetic resonance (NMR) and mass spectrometry, confirming its unique configuration compared to other triterpenes.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate various inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators. This activity suggests its potential use in treating inflammatory diseases .

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against several cancer cell lines. In vitro studies have revealed that it exhibits potent activity against human cancer cells, including those from breast (MCF-7), liver (HepG2), and oral squamous carcinoma (HSC-2) origins. For instance, one study reported that this compound significantly inhibited cell proliferation in these lines, indicating its potential as an anticancer agent .

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds derived from Cimicifuga racemosa. The following table summarizes key similarities and differences:

Compound NameSourceKey ActivitiesUnique Features
Cimiracemoside I Cimicifuga racemosaAnti-inflammatoryFirst identified cimiracemoside
Actein Cimicifuga racemosaAntitumorWell-studied for its anticancer effects
25-Hydroxyactein Cimicifuga racemosaAntioxidantExhibits strong estrogenic activity
Oleanolic Acid Various plantsAntimicrobial, hepatoprotectiveCommonly found in many herbal medicines

This comparison highlights this compound's distinct structural attributes and specific biological activities, making it a compelling subject for further pharmacological studies .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Cell Proliferation : It appears to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Modulation of Immune Response : By influencing cytokine production, this compound may enhance the body's immune response against tumors.
  • Impact on Drug Metabolism : Preliminary findings suggest that this compound may interact with cytochrome P450 enzymes, affecting the metabolism of co-administered drugs .

Case Studies

Several studies have focused on the therapeutic potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that this compound reduced cell viability in MCF-7 breast cancer cells with an IC50 value indicating potent cytotoxicity.
  • Animal Models : Research involving animal models has shown that administration of this compound can lead to reduced tumor size and improved survival rates in subjects with induced tumors .

Q & A

Q. What methodologies are effective for determining the structural configuration of Cimiracemoside J, particularly its glycosylation patterns and stereochemistry?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to establish molecular formula, followed by 1D/2D NMR to identify functional groups and connectivity. For stereochemical resolution, use X-ray crystallography or compare NMR data with structurally analogous compounds (e.g., Cimiracemoside A/H, where Δ7,8 and glycosyl substitutions are documented) . Include purity validation via HPLC (>98%) to ensure structural integrity .

Q. How can researchers optimize the extraction and isolation of this compound from Cimicifuga racemosa while minimizing co-elution with structurally similar saponins?

  • Methodological Answer : Employ gradient solvent systems (e.g., methanol-water or acetonitrile-water) in preparative HPLC, guided by LC-MS profiling. Reference protocols for isolating Cimiracemoside D (CAS: 290821-39-5) suggest using reversed-phase chromatography with C18 columns and monitoring at 210 nm for triterpene saponins . Document retention times and solvent ratios to ensure reproducibility .

Q. What analytical techniques are critical for assessing the purity and stability of this compound in experimental settings?

  • Methodological Answer : Use HPLC with UV detection (λ = 200–220 nm) for routine purity checks. For stability studies, employ accelerated degradation tests under varying pH, temperature, and light conditions, followed by LC-MS to identify degradation products. Report purity thresholds (>99.5%) and batch-specific Certificates of Analysis (COA) for transparency .

Q. How should initial bioactivity screening of this compound be designed to identify potential pharmacological targets?

  • Methodological Answer : Prioritize in vitro assays targeting pathways relevant to known triterpene saponins (e.g., AMPK activation ). Use dose-response curves (0.1–100 µM) and include positive controls (e.g., metformin for AMPK). Validate results with orthogonal assays (e.g., Western blot for protein phosphorylation) to reduce false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity data and in vivo efficacy results for this compound?

  • Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability and metabolite formation. Compare tissue distribution profiles using radiolabeled this compound. Apply machine learning models (as done for AMPK activation in C. racemosa saponins) to predict bioactivity-conformation relationships .

Q. What strategies are recommended for optimizing the total synthesis of this compound, given its complex glycosylation and triterpene core?

  • Methodological Answer : Use retrosynthetic analysis to modularize the triterpene aglycone and oligosaccharide moieties. For glycosylation, adopt stereoselective methods (e.g., Koenigs-Knorr reaction) and protect hydroxyl groups with acetyl or benzoyl derivatives. Document key steps (e.g., coupling efficiency, purification yields) in accordance with JOC guidelines .

Q. How can data reproducibility be ensured when validating this compound’s mechanisms across independent laboratories?

  • Methodological Answer : Share raw data (NMR spectra, chromatograms) via open-access repositories. Standardize protocols for cell culture conditions (e.g., passage number, serum batches) and instrument calibration. Use inter-laboratory validation frameworks, as outlined in chemistry research guidelines .

Q. What interdisciplinary approaches integrate multi-omics data (e.g., metabolomics, transcriptomics) with structural analysis to elucidate this compound’s mode of action?

  • Methodological Answer : Pair LC-MS-based metabolomics with RNA sequencing to identify gene expression changes post-treatment. Use network pharmacology to map compound-target-pathway interactions. Validate hypotheses with CRISPR/Cas9-mediated gene knockout models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.